
PyrD-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PyrD-IN-14 is an inhibitor of the PyrD protein (a dihydroorotate dehydrogenase (DHODase) involved in pyrimidine biosynthesis) which suppresses bacterial cytotoxicity, biofilm formation, and antibiotic resistance.
Applications De Recherche Scientifique
1. Antimalarial Drug Research
Park, Pradeep, & Jang (2007) explored Pyronaridine tetraphosphate, an antimalarial drug, using carbon-14 labelling to aid in biodistribution studies and pharmacokinetic analysis. This method, including microwave irradiation, enhances the efficiency of drug synthesis, enabling advanced research in malaria chemotherapy.
2. Biomass Pyrolysis for Biofuel Production
Wang, Dai, Yang, & Luo (2017) article reviewed the use of pyrolysis in converting lignocellulosic biomass into biofuels and chemicals. They discussed the complexity of biomass structures and reactions in pyrolysis, emphasizing the need for a detailed understanding to optimize commercial-scale biorefineries.
3. Novel Agonists for Cognitive Deficits in Schizophrenia
Wishka et al. (2006) research identified a novel agonist, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, for the alpha7 nicotinic acetylcholine receptor. This compound is a potential treatment for cognitive deficits in schizophrenia, showing promising efficacy in preclinical studies.
4. Pyrin Inflammasome Activation
Gao, Yang, Liu, Wang, & Shao (2016) study investigated the role of Pyrin, encoded by the MEFV gene, in familial Mediterranean fever (FMF). They found that Pyrin is phosphorylated and regulated by 14-3-3 proteins, contributing to the understanding of FMF pathogenesis and treatment.
5. Environmental Applications
- Haig, Ascough, Wurster, & Bird (2020) research introduced a rapid technique using hydrogen pyrolysis for isolating pyrogenic carbon, facilitating stable carbon isotope and radiocarbon analysis in environmental science.
- Shedrinsky, Wampler, Indictor, & Baer (1989) review highlighted the use of pyrolysis-gas chromatography for studying materials in art and archaeology, offering insights into the origin and changes in organic matter.
6. Pyridine Degradation in Water
Li, Yi, Yi, Zhou, & Wang (2017) study examined the degradation mechanism of pyridine in drinking water using dielectric barrier discharge. This research provides a theoretical basis for applying this technology in water treatment.
Propriétés
Numéro CAS |
920876-98-8 |
|---|---|
Nom du produit |
PyrD-IN-14 |
Formule moléculaire |
C23H21N5O2S |
Poids moléculaire |
431.51 |
Nom IUPAC |
N-(1(R)-Biphenyl-4-yl-ethyl)-2-[1-(4-hydroxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)24-22(30)15-31-23-25-26-27-28(23)20-11-13-21(29)14-12-20/h2-14,16,29H,15H2,1H3,(H,24,30)/t16-/m1/s1 |
Clé InChI |
KCNVZIXMKNMSRY-MRXNPFEDSA-N |
SMILES |
O=C(N[C@@H](C1=CC=C(C2=CC=CC=C2)C=C1)C)CSC3=NN=NN3C4=CC=C(O)C=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Compound 14; PyrDIN-14; PyrD-IN14; PyrDIN14; PyrD-IN-14 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




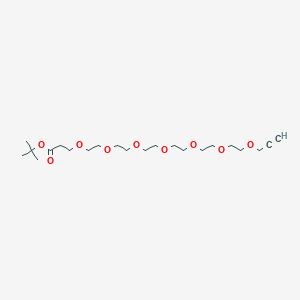

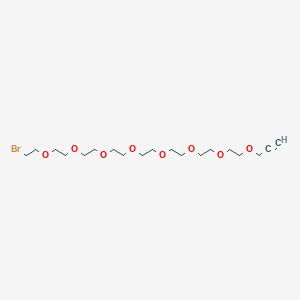


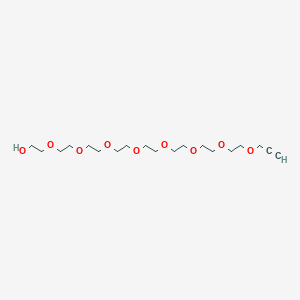

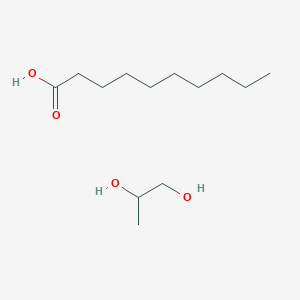
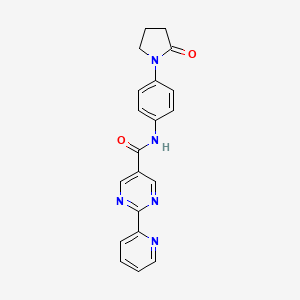
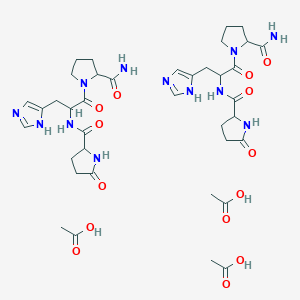
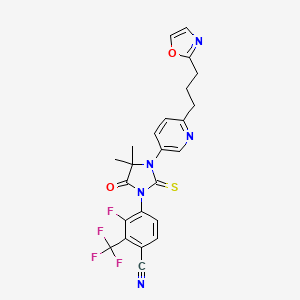
![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)